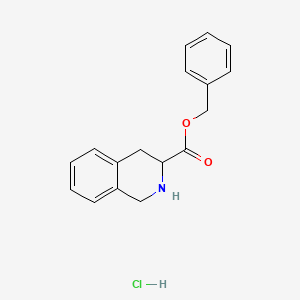
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the functionalization of 1,2,3,4-tetrahydroisoquinoline. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the core tetrahydroisoquinoline structure, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs). MCRs are powerful strategies in organic synthesis that improve atom economy, selectivity, and yield of the product . These methods are environmentally friendly and are widely used in the pharmaceutical industry for the large-scale production of complex molecules.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: Substitution reactions, particularly at the C(1) position, are common and can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different oxidized derivatives, while substitution reactions can produce a variety of C(1)-substituted isoquinoline derivatives .
Applications De Recherche Scientifique
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to function as an antineuroinflammatory agent, potentially by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with various receptors and enzymes involved in inflammation and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride include other 1,2,3,4-tetrahydroisoquinoline derivatives, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific functionalization at the C(1) position, which imparts unique biological activities and potential therapeutic applications . The presence of the benzyl group and the carboxylate moiety further enhances its chemical reactivity and biological properties .
Propriétés
Formule moléculaire |
C17H18ClNO2 |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;/h1-9,16,18H,10-12H2;1H |
Clé InChI |
HYKDEPCVBMNYCM-UHFFFAOYSA-N |
SMILES canonique |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













